Cas no 2229592-41-8 (3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol)

3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol is a synthetic organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various chemical applications. Its unique cyclopropylpyrimidinyl group confers distinct physical and chemical properties, enhancing its potential in pharmaceutical research and development.
3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol structure
2229592-41-8 structure
Product Name:3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol
CAS No:2229592-41-8
MF:C12H17BrN2O
MW:285.180182218552
CID:6080514
PubChem ID:165970958
Update Time:2025-06-20

3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol
    • 2229592-41-8
    • EN300-1916760
    • Inchi: 1S/C12H17BrN2O/c1-12(2,7-16)5-10-9(13)6-14-11(15-10)8-3-4-8/h6,8,16H,3-5,7H2,1-2H3
    • InChI Key: LRTKHONMSYYIOP-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C2CC2)=NC=1CC(C)(C)CO

Computed Properties

  • Exact Mass: 284.05243g/mol
  • Monoisotopic Mass: 284.05243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46Ų

3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol Pricemore >>

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Additional information on 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol

Introduction to 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol (CAS No. 2229592-41-8)

3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol (CAS No. 2229592-41-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities and pharmacological properties.

The chemical structure of 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a 2,2-dimethylpropan-1-ol moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.

Recent studies have highlighted the potential of 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol in several therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

In addition to its antiproliferative effects, 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol have also been studied in detail. Preclinical studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics make it an attractive candidate for further development as a therapeutic agent.

Toxicity studies have indicated that 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol is generally well-tolerated at therapeutic doses. However, as with any new compound, further research is needed to fully understand its safety profile and potential side effects. Ongoing clinical trials are aimed at evaluating the efficacy and safety of this compound in human subjects.

The synthesis of 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol involves several steps and requires careful optimization to achieve high yields and purity. The synthetic route typically starts with the preparation of the key intermediate, 5-bromo-2-cyclopropylpyrimidine, followed by subsequent transformations to introduce the 3-(hydroxymethyl)butanoyl moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in large-scale research and development projects.

In conclusion, 3-(5-bromo-2-cyclopropylpyrimidin-4-yl)-2,2-dimethylpropan-1-ol (CAS No. 2229592-41-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an important target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will be uncovered, paving the way for innovative treatments in various medical fields.

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